molecular formula C16H24N2O2 B2813499 Butyl 4-(4-methylpiperazin-1-yl)benzoate CAS No. 86620-49-7

Butyl 4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B2813499
CAS RN: 86620-49-7
M. Wt: 276.38
InChI Key: QTWIRNFCBIDNFB-UHFFFAOYSA-N
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Description

“Butyl 4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 .


Molecular Structure Analysis

The molecular structure of “Butyl 4-(4-methylpiperazin-1-yl)benzoate” consists of a butyl group attached to a benzoate group, which is further attached to a 4-methylpiperazin-1-yl group .


Physical And Chemical Properties Analysis

“Butyl 4-(4-methylpiperazin-1-yl)benzoate” has a predicted boiling point of 403.0±40.0 °C and a predicted density of 1.062±0.06 g/cm3 . Its pKa is predicted to be 7.60±0.42 .

Scientific Research Applications

Synthetic Intermediates and Chemical Synthesis

Butyl 4-(4-methylpiperazin-1-yl)benzoate is utilized as a key precursor in the synthesis of various pharmaceutical and biologically active compounds. For instance, it serves as an important synthetic intermediate in the production of imatinib, a medication used to treat certain types of cancer. A practical synthesis method for producing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, involves direct reductive alkylation of 1-methylpiperazine, offering high yields and scalability for large-scale synthesis (Koroleva et al., 2012). This method was also applied for synthesizing benzyl derivatives of heterocyclic amines with high efficiency.

Pharmacological Research

The compound has found application in pharmacological research, especially in the development of ligands for various receptors. Research into 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) highlighted the modification of the core pyrimidine moiety and the methylpiperazine at position 4 to optimize potency. This led to the discovery of compounds with significant in vitro and in vivo anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of related compounds include the synthesis of new amides in the N-methylpiperazine series. This research expanded the range of carboxylic acid amides containing an N-methylpiperazine fragment, providing key intermediates for the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).

Molecular Design and Drug Discovery

The structural flexibility and functional group compatibility of butyl 4-(4-methylpiperazin-1-yl)benzoate enable its incorporation into a variety of molecular frameworks. This adaptability is crucial in drug discovery, where modifications to molecular structures can significantly impact pharmacological properties. The synthesis and evaluation of derivatives for their α-glucosidase inhibitory potential and antioxidant activities illustrate the compound's utility in designing new therapeutic agents (Özil et al., 2018).

Antimicrobial and Corrosion Inhibition Properties

Research into Schiff base ligands derived from Imidazole has demonstrated the antimicrobial activities and corrosion inhibition properties of compounds structurally related to butyl 4-(4-methylpiperazin-1-yl)benzoate. These studies underscore the potential of such compounds in developing new antimicrobial agents and corrosion inhibitors, illustrating the broad applicability of these chemical structures in various fields (Pandiarajan et al., 2020).

Mechanism of Action

Target of Action

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound. Related compounds such as phenylpiperazines have been found to target proteins like s100b .

Mode of Action

It’s important to note that the mode of action can vary greatly depending on the specific target and the biological context in which the compound is acting .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of Butyl 4-(4-methylpiperazin-1-yl)benzoate. These factors can include pH, temperature, presence of other molecules, and more . .

properties

IUPAC Name

butyl 4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWIRNFCBIDNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(4-methylpiperazin-1-yl)benzoate

Synthesis routes and methods

Procedure details

19.6 g. (75 mmole) n-Butyl 4-(piperazin-1-yl)-benzoate are heated to reflux temperature for 12 hours in a mixture of 112 ml. 80% formic acid and 37.5 ml. 40% formaldehyde solution. After cooling, the reaction mixture is poured into 2.5 liters of water, rendered alkaline with 10N aqueous sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extracts are dried and evaporated to give 17.8 g. (86% of theory) of the desired product; m.p. 118°-120° C.
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